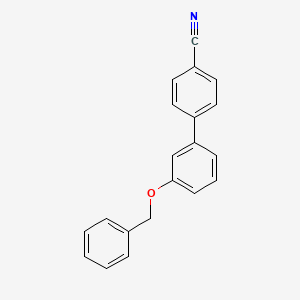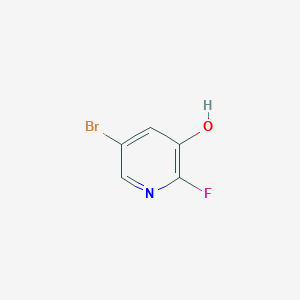
5-Bromo-2-fluoropyridin-3-ol
Vue d'ensemble
Description
5-Bromo-2-fluoropyridin-3-ol is an organic compound with the molecular formula C5H3BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a hydroxyl group at the third position. It is used in various chemical reactions and has applications in scientific research.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with enzymes essential to purine metabolism . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar compounds can undergo reactions under basic conditions . For instance, a compound can undergo heterolytic C2-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation . This suggests that 5-Bromo-2-fluoropyridin-3-ol might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been known to affect purine metabolism
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.5 , which could influence its distribution and bioavailability. More detailed studies are needed to fully understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been known to block dna synthesis through the inhibition of ribonucleotide reductase . This suggests that this compound might have similar effects.
Action Environment
It’s worth noting that the compound’s properties such as boiling point and density could be influenced by temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate. This method yields 5-bromo-2-fluoro-3-pyridylboronic acid, which can then be converted to this compound through various chemical reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar halogenation and lithiation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under inert atmosphere at room temperature to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-fluoropyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like aryl iodides in Suzuki reactions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Aryl Iodides: Used in Suzuki reactions to substitute the bromine atom.
Trimethylborate: Used in the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid.
Potassium Carbonate and Iodomethane: Used in methylation reactions.
Major Products Formed
3-Monosubstituted 5-Bromo-2-fluoropyridines: Formed through Suzuki reactions with aryl iodides.
Methylated Derivatives: Formed through methylation reactions with iodomethane.
Applications De Recherche Scientifique
5-Bromo-2-fluoropyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-fluoropyridine: Similar structure but lacks the hydroxyl group.
5-Bromo-2-fluoro-4-methylpyridine: Contains a methyl group instead of a hydroxyl group.
5-Bromo-2-fluoro-3-methoxypyridine: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
5-Bromo-2-fluoropyridin-3-ol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group on the pyridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propriétés
IUPAC Name |
5-bromo-2-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLINPJLHURFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602588 | |
| Record name | 5-Bromo-2-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012084-53-5 | |
| Record name | 5-Bromo-2-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-fluoropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
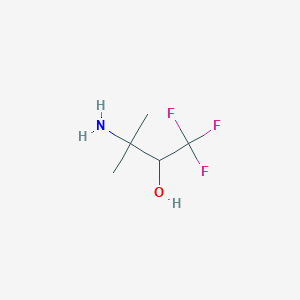
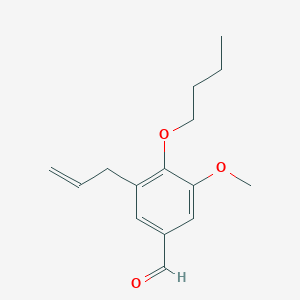


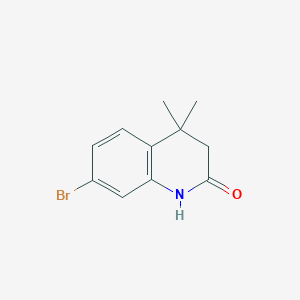
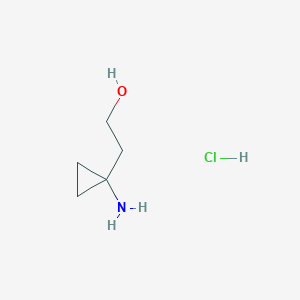

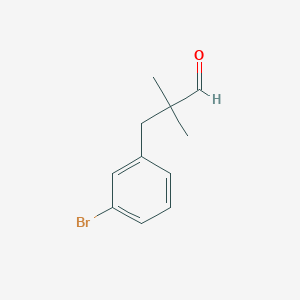
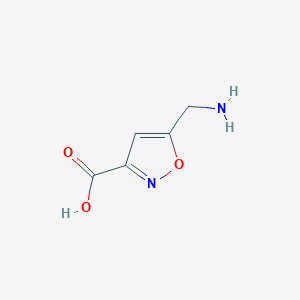
![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)
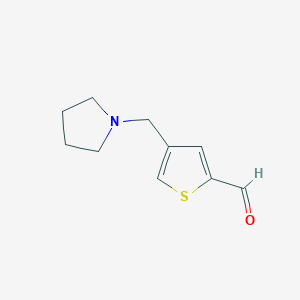
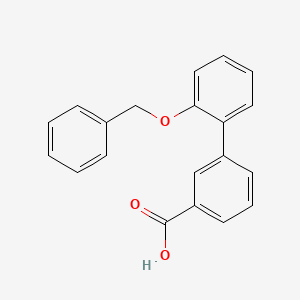
![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)
